![molecular formula C14H13FO2 B6379514 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261896-78-9](/img/structure/B6379514.png)
4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95%
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Overview
Description
4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% (4-FMPH) is an aromatic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the synthesis of dyes, polymers, and other organic compounds. Furthermore, 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has been used in the study of enzyme activity, as well as the study of the structure and function of proteins and other biomolecules.
Mechanism of Action
4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has been studied for its mechanism of action. It has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has been found to inhibit the activity of other enzymes, such as 5-lipoxygenase and cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% have been studied in various laboratory experiments. It has been found to reduce inflammation and pain in animal models. Furthermore, 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has been found to inhibit the activity of enzymes involved in the synthesis of cholesterol and triglycerides.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound. Furthermore, it is stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments. It has a relatively low solubility in water, which can limit its use in certain experiments. In addition, 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% can be toxic to certain cell types, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% in scientific research. It could be used to further study the mechanism of action of COX-2 inhibitors, as well as other enzymes involved in the synthesis of inflammatory mediators. In addition, 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% could be used to study the structure and function of proteins and other biomolecules. Furthermore, 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% could be used to study the biochemical and physiological effects of other compounds, such as drugs and hormones. Finally, 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% could be used to study the production of cholesterol and triglycerides, as well as other metabolic pathways.
Synthesis Methods
4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% is produced by a reaction between 2-fluoro-5-methylphenol and 2-methoxyphenol. The reaction is conducted in a solvent such as acetonitrile or acetic acid. The product is then purified by recrystallization or chromatography.
properties
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-3-5-12(15)11(7-9)10-4-6-13(16)14(8-10)17-2/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTKGGZEFNZHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685480 |
Source
|
Record name | 2'-Fluoro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261896-78-9 |
Source
|
Record name | 2'-Fluoro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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